molecular formula C13H22N4O3 B1419373 Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate CAS No. 1114595-99-1

Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

Cat. No.: B1419373
CAS No.: 1114595-99-1
M. Wt: 282.34 g/mol
InChI Key: SPOLJZXSKFCWOX-UHFFFAOYSA-N
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Description

Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CAS: 1114595-99-1) is a tetrahydropyrimidine derivative with a molecular formula of C₁₃H₂₂N₄O₃ and a molecular weight of 282.35 g/mol . The compound features a 4-ethylpiperazine substituent at the 2-position of the pyrimidine ring and a methyl ester group at the 5-position. It is commercially available with a purity of 95% (Combi-Blocks catalog number QY-6879) and is utilized in pharmaceutical research, particularly in the synthesis of complex heterocycles .

Properties

IUPAC Name

methyl 2-[2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-3-16-4-6-17(7-5-16)13-14-9-10(12(19)15-13)8-11(18)20-2/h10H,3-9H2,1-2H3,(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOLJZXSKFCWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NCC(C(=O)N2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with an appropriate acylating agent to introduce the desired substituents.

    Cyclization: The intermediate is then subjected to cyclization conditions to form the tetrahydropyrimidinone ring.

    Esterification: Finally, the compound is esterified using methanol and an acid catalyst to yield the target ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkoxides or amines in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated tetrahydropyrimidinone.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. The ester group may also undergo hydrolysis in vivo, releasing active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the compound is compared with analogs sharing the tetrahydropyrimidine core and varying substituents. Key comparisons include:

Substitution at the 2-Position

  • Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CymitQuimica Ref: 10-F372833): Structural Difference: The 4-ethylpiperazine group is replaced with a cyclopropylamino moiety.
  • Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate (Combi-Blocks QY-6639): Structural Difference: Contains an additional 4-methyl group on the pyrimidine ring and a ketone-linked propanoate ester. Implications: The methyl group may enhance ring stability, while the ketone could influence electronic properties and metabolic stability .

Substitution at the 5-/6-Positions

  • Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (Veeprho): Structural Difference: Features a 2-butyl and 4-methyl substituent on the pyrimidine ring and an ethyl ester. This compound is used in Proxymetacaine synthesis, indicating pharmacological relevance .
  • Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (CAS: 162498-44-4):

    • Structural Difference : Replaces the 6-oxo group with a thioxo group and adds a 6-methyl substituent.
    • Implications : The thione (C=S) group may alter hydrogen-bonding capacity and redox reactivity compared to the oxo (C=O) group .

Aromatic Substitutions

  • Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate (CAS: 1374509-44-0): Structural Difference: Incorporates an anilino (N–C₆H₅) group at the 2-position and a phenyl group at the 1-position.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
Target Compound (1114595-99-1) C₁₃H₂₂N₄O₃ 282.35 4-ethylpiperazine, methyl ester Available (95% purity)
Cyclopropylamino analog C₁₁H₁₅N₃O₃* 237.26 Cyclopropylamino Discontinued
Ethyl 2-(2-butyl-4-methyl-6-oxo...) C₁₃H₂₀N₂O₃ 252.31 2-butyl, 4-methyl, ethyl ester Available
Thioxo analog (162498-44-4) C₈H₁₀N₂O₃S 214.24 6-methyl, 2-thioxo Unknown

*Estimated based on structural similarity.

Table 2: Functional Group Impact

Substituent Modification Potential Impact on Properties
4-ethylpiperazine Enhances solubility via basic nitrogen; facilitates hydrogen bonding and charge interactions.
Cyclopropylamino Reduces basicity; introduces steric hindrance.
Thioxo (C=S) Increases electrophilicity; alters redox stability and hydrogen-bonding capacity.
Aromatic groups Enhances lipophilicity and π-π interactions; may reduce aqueous solubility.

Research and Application Insights

  • Synthetic Utility : The target compound’s 4-ethylpiperazine group is advantageous for designing molecules with CNS activity, as piperazines are common in neuropharmacological agents .
  • Stability Considerations : Compared to the thioxo analog, the oxo group in the target compound likely offers greater metabolic stability, critical for drug development .
  • Commercial Trends: The discontinuation of the cyclopropylamino analog highlights the importance of substituent choice in maintaining research relevance .

Biological Activity

Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CAS Number: 1114595-99-1) is a synthetic compound with a promising biological profile. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC13H22N4O3
Molar Mass282.34 g/mol
SynonymsMethyl pyrimidine acetate
Hazard ClassIrritant

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further pharmacological development:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structure indicates potential interactions with bacterial cell membranes or metabolic pathways.
  • Anticancer Properties : Research indicates that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation. The specific activity of this compound against various cancer cell lines remains to be fully elucidated.
  • Cytotoxicity : Initial assessments show that while the compound has biological activity, it also presents a degree of cytotoxicity which necessitates careful dosage considerations in therapeutic applications .

The mechanisms underlying the biological activities of this compound are not fully characterized. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as proliferation and apoptosis.
  • Interaction with Receptors : The piperazine moiety may allow the compound to interact with specific receptors or transporters in cells, influencing signaling pathways related to growth and survival.

Case Study 1: Anticancer Activity

In a study evaluating various tetrahydropyrimidine derivatives for anticancer activity, this compound was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds demonstrated that modifications in the piperazine ring enhanced activity against Gram-positive bacteria. This suggests that this compound may exhibit similar or improved efficacy against microbial pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Reactant of Route 2
Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

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